molecular formula C24H29NO7S B12632923 (1R*,2R*,5R*)-2-Benzyloxycarbonylamino-5-(toluene-4-sulfonyloxy)-cyclohexanecarboxylic acid ethyl ester

(1R*,2R*,5R*)-2-Benzyloxycarbonylamino-5-(toluene-4-sulfonyloxy)-cyclohexanecarboxylic acid ethyl ester

Cat. No.: B12632923
M. Wt: 475.6 g/mol
InChI Key: GWGSOAGYIGAERH-CEMLEFRQSA-N
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Description

(1R*,2R*,5R*)-2-Benzyloxycarbonylamino-5-(toluene-4-sulfonyloxy)-cyclohexanecarboxylic acid ethyl ester is a complex organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structural features, which include a benzyloxycarbonylamino group, a toluene-4-sulfonyloxy group, and a cyclohexanecarboxylic acid ethyl ester moiety. These functional groups contribute to its reactivity and potential utility in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R*,2R*,5R*)-2-Benzyloxycarbonylamino-5-(toluene-4-sulfonyloxy)-cyclohexanecarboxylic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the amine group: The amine group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Formation of the cyclohexane ring: The cyclohexane ring is constructed through a series of cyclization reactions.

    Introduction of the toluene-4-sulfonyloxy group: The toluene-4-sulfonyloxy group is introduced via a sulfonation reaction using toluene-4-sulfonyl chloride.

    Esterification: The carboxylic acid group is esterified using ethanol and an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R*,2R*,5R*)-2-Benzyloxycarbonylamino-5-(toluene-4-sulfonyloxy)-cyclohexanecarboxylic acid ethyl ester undergoes various chemical reactions, including:

    Nucleophilic substitution: The toluene-4-sulfonyloxy group can be displaced by nucleophiles such as amines or alkoxides.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium alkoxides or primary amines in polar aprotic solvents.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Substituted cyclohexane derivatives.

    Hydrolysis: Cyclohexanecarboxylic acid derivatives.

    Oxidation and reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Scientific Research Applications

(1R*,2R*,5R*)-2-Benzyloxycarbonylamino-5-(toluene-4-sulfonyloxy)-cyclohexanecarboxylic acid ethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R*,2R*,5R*)-2-Benzyloxycarbonylamino-5-(toluene-4-sulfonyloxy)-cyclohexanecarboxylic acid ethyl ester involves its interaction with specific molecular targets. The benzyloxycarbonylamino group may interact with enzymes or receptors, modulating their activity. The toluene-4-sulfonyloxy group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The cyclohexanecarboxylic acid ethyl ester moiety may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R,5R*)-2-Benzyloxycarbonylamino-5-(methanesulfonyloxy)-cyclohexanecarboxylic acid ethyl ester**: Similar structure but with a methanesulfonyloxy group instead of a toluene-4-sulfonyloxy group.
  • (1R,2R,5R*)-2-Benzyloxycarbonylamino-5-(toluene-4-sulfonyloxy)-cyclohexanecarboxylic acid methyl ester**: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

The unique combination of functional groups in (1R*,2R*,5R*)-2-Benzyloxycarbonylamino-5-(toluene-4-sulfonyloxy)-cyclohexanecarboxylic acid ethyl ester imparts distinct reactivity and potential applications. The presence of both benzyloxycarbonylamino and toluene-4-sulfonyloxy groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C24H29NO7S

Molecular Weight

475.6 g/mol

IUPAC Name

ethyl (1R,2R,5R)-5-(4-methylphenyl)sulfonyloxy-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate

InChI

InChI=1S/C24H29NO7S/c1-3-30-23(26)21-15-19(32-33(28,29)20-12-9-17(2)10-13-20)11-14-22(21)25-24(27)31-16-18-7-5-4-6-8-18/h4-10,12-13,19,21-22H,3,11,14-16H2,1-2H3,(H,25,27)/t19-,21-,22-/m1/s1

InChI Key

GWGSOAGYIGAERH-CEMLEFRQSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H](CC[C@H]1NC(=O)OCC2=CC=CC=C2)OS(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCOC(=O)C1CC(CCC1NC(=O)OCC2=CC=CC=C2)OS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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